![molecular formula C16H15ClO2 B609884 1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene CAS No. 1032508-03-4](/img/structure/B609884.png)

1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene

Übersicht

Beschreibung

PDM 11 is a derivative of the antioxidant trans-resveratrol that is inactive in vitro in assays of resveratrol activity. It does not activate quinone reductase 1, inhibit quinone reductase 2, or affect nitric oxide production or quenching of free radicals. It does not interact with estrogen receptors or affect the activity of COX-1 and COX-2. PDM 11 does not affect proliferation of K562, HT-29, and HepG2 cells.

PDM-11 is a derivative of the antioxidant trans-resveratrol. PDM-11 does not activate quinone reductase, inhibit quinone reductase, or affect nitric oxide production or quenching of free radicals. PDM 11 does not affect proliferation of K562, HT-29, and HepG2 cells.

Wissenschaftliche Forschungsanwendungen

Electrochemistry and Spectroelectrochemistry

The electrochemistry and spectroelectrochemistry of a novel selenophene-based monomer related to “1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene” have been explored, providing insights into the electronic properties and potential applications in electronic devices (Data et al., 2012).

Hydrogen Bonds and Molecular Networks

A study on E,E-1,4-Bis[2-(2,4,6-trimethoxyphenyl)ethenyl]-2,3,5,6-tetramethoxybenzene, a compound structurally similar to “1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene”, reveals a complex packing consisting of CH···n(O) hydrogen bonds and −OCH3−π interactions. The study provides a deep understanding of the packing schemes of methoxy-substituted distyrylbenzenes, which are crucial for designing materials with specific optical or electronic properties (Velde et al., 2006).

Antioxidant Activity

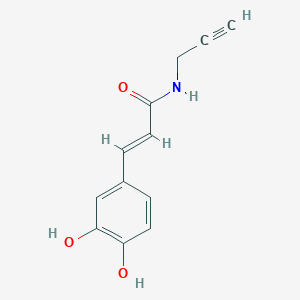

The compound “1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene” shares structural similarities with stilbenes that have been shown to possess potent antioxidative activity. For instance, 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol, a stilbene derivative, demonstrated significant antioxidative properties in various assays, indicating potential applications in health and medicine (Venkateswarlu et al., 2003).

Wirkmechanismus

Target of Action

PDM-11, also known as “1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene”, is a potent and selective antagonist of the aryl hydrocarbon receptor (AhR) . AhR is a ligand-dependent intracellular transcription factor .

Mode of Action

PDM-11 interacts with the AhR, blocking its activation by endogenous and exogenous ligands . This interaction prevents the receptor from exerting its effects on gene expression .

Biochemical Pathways

The primary biochemical pathway affected by PDM-11 is the AhR signaling pathway . By acting as an antagonist, PDM-11 can inhibit the activation of this pathway, thereby affecting the downstream effects mediated by AhR .

Pharmacokinetics

It is known that pdm-11 is soluble in dmso and ethanol .

Result of Action

The molecular and cellular effects of PDM-11’s action primarily involve the inhibition of AhR activation . This can potentially modulate the expression of genes regulated by AhR, thereby influencing various biological processes .

Eigenschaften

IUPAC Name |

1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHHOTWBLKKBBT-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B609817.png)